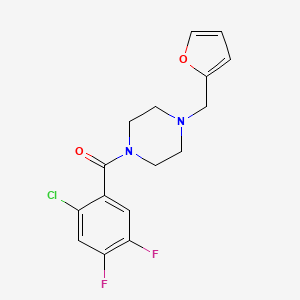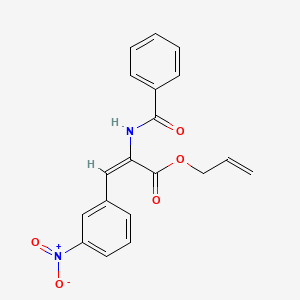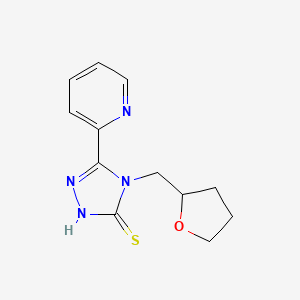
1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furylmethyl)piperazine
Vue d'ensemble
Description
Synthesis Analysis The synthesis of piperazine derivatives involves nucleophilic substitution reactions of piperazine with various benzoyl chlorides, as demonstrated in the study of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives. These compounds were designed and characterized by elemental analyses, IR, and 1H NMR spectra, indicating a methodology that could potentially apply to the synthesis of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furylmethyl)piperazine (Yarim et al., 2012).
Molecular Structure Analysis The molecular structures of closely related piperazine derivatives reveal similar conformations but differ in their intermolecular interactions. For instance, three 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines exhibit similar conformations, with differences in hydrogen bonding leading to distinct three-dimensional structures (Mahesha et al., 2019). This highlights the structural variability within this class of compounds, which would also apply to the specific compound .
Chemical Reactions and Properties Piperazine derivatives, including those with chloro, fluoro, and furan substitutions, undergo various chemical reactions, as seen in the synthesis processes. Their reactivity includes condensation reactions, as well as interactions leading to the formation of complex three-dimensional architectures through weak intermolecular interactions, such as C-H...O hydrogen bonds and π-π stacking (Sanjeevarayappa et al., 2015).
Physical Properties Analysis The physical properties of piperazine derivatives can be inferred from their crystalline structures and molecular interactions. For example, the analysis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed insights into its crystallization in the monoclinic system and the importance of weak intermolecular interactions in shaping its three-dimensional structure (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis The chemical properties of piperazine derivatives are closely related to their molecular structure and the functional groups present. For instance, the reactivity of these compounds in biological evaluations, such as their cytotoxicity against cancer cell lines, suggests a complex interplay between their chemical structure and biological activity (Yarim et al., 2012). This gives an indication of how the specific chemical properties of 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furylmethyl)piperazine might be analyzed in a similar context.
Applications De Recherche Scientifique
Pharmacological Insights and Derivative Analysis
The research landscape around arylpiperazine derivatives, such as 1-(2-chloro-4,5-difluorobenzoyl)-4-(2-furylmethyl)piperazine, underscores their clinical utility primarily in the realms of depression, psychosis, and anxiety treatment. These derivatives, exemplified by buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, highlight the intricate metabolic pathways and the potential pharmacological diversity offered by compounds within this class. Such insights are crucial for understanding both the therapeutic potential and the pharmacokinetic behaviors of these compounds (S. Caccia, 2007).
Piperazine Derivatives and Therapeutic Applications
The therapeutic versatility of piperazine derivatives, underscored by their incorporation into a multitude of drugs across various therapeutic domains—antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents—demonstrates their critical role in drug development. The ability of slight modifications to the piperazine nucleus to significantly alter the medicinal potential of the resultant molecules is a testament to the structural and functional plasticity of this scaffold, offering a broad spectrum for pharmaceutical innovation (A. Rathi et al., 2016).
Anti-Mycobacterial Activity
The incorporation of piperazine as a vital building block in anti-mycobacterial compounds, particularly against Mycobacterium tuberculosis (MTB), including strains resistant to conventional drugs (MDR and XDR), underscores its potential in addressing global health challenges like tuberculosis. This review offers a comprehensive overview of the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, providing a rich resource for medicinal chemists aiming to develop safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Propriétés
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2/c17-13-9-15(19)14(18)8-12(13)16(22)21-5-3-20(4-6-21)10-11-2-1-7-23-11/h1-2,7-9H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGSAHXFXUTZFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4,5-difluorophenyl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-(2,5-dimethoxyphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4631084.png)

![N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B4631100.png)

![N-cyclopentyl-2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4631110.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)butanamide](/img/structure/B4631122.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-N-(4-methoxyphenyl)-4-methylbenzamide](/img/structure/B4631128.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B4631132.png)
![ethyl 4-cyano-5-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4631140.png)
![methyl 5-(aminocarbonyl)-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4631141.png)
![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)